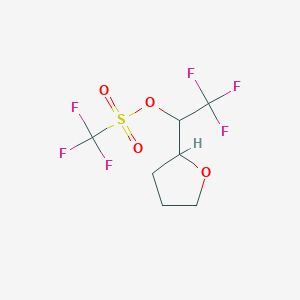
2,2,2-三氟-1-(氧戊环-2-基)乙基三氟甲磺酸盐
描述
“2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C7H8F6O4S and a molecular weight of 302.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学研究应用
在有机合成中的应用
2,2,2-三氟-1-(氧戊环-2-基)乙基三氟甲磺酸盐由于其三氟甲磺酸(三氟甲基磺酸)部分,在有机合成中发挥着重要作用。三氟甲磺酸以其质子化能力强、亲核性低而闻名,使其成为合成新有机化合物的方便试剂。它在亲电芳香取代反应、碳碳键和碳杂原子键的形成以及碳环和杂环结构的合成中特别有用。它从有机分子中产生阳离子物质的能力允许光谱检测和研究分子转化,突出了其在有机化学研究中的用途 (Kazakova 和 Vasilyev,2017)。
在三氟甲基化中的应用
该化合物在三氟甲基化和相关反应中也至关重要。三氟甲磺酰氯,一种相关化合物,用于形成 C-CF3、C-SCF3、C-SOCF3 和 C-Cl 键。这些反应对于将三氟甲基引入有机分子至关重要,从而增强了它们的化学和物理性质。三氟甲磺酰氯在还原条件下操作,这使其反应性具有独特性,并拓宽了其在有机合成中的应用范围 (Chachignon、Guyon 和 Cahard,2017)。
环境和生物影响
该化合物在结构上与全氟烷基和多氟烷基物质 (PFAS) 相关,由于其持久性和潜在的毒理学特征,引起了环境和健康方面的担忧。对 PFAS 和相关物质的研究揭示了它们的归趋、生物效应以及对有效管理策略的需求。虽然没有直接针对 2,2,2-三氟-1-(氧戊环-2-基)乙基三氟甲磺酸盐的研究,但这些研究为理解处理此类氟化化合物的更广泛影响提供了背景 (Liu 和 Mejia Avendaño,2013)。
安全和危害
The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate are currently unknown These properties are crucial in determining the bioavailability of the compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate is currently unknown
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . The interactions between 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate and these biomolecules are primarily based on its trifluoromethanesulfonate group, which can form strong bonds with nucleophiles, thereby facilitating various biochemical transformations.
Cellular Effects
The effects of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound has been observed to impact cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate involves its interaction with various biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate can change over time. This compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity . At higher doses, 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate can induce toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play critical roles in metabolic processes . For example, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate can affect the tricarboxylic acid cycle by modulating the activity of key enzymes.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate within cells can influence its activity and function.
属性
IUPAC Name |
[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-2-1-3-16-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURXFUQBTOVEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121015 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-26-7 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
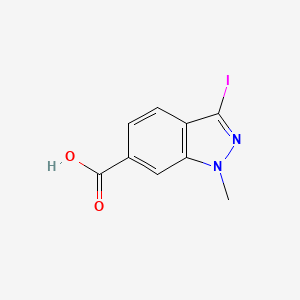
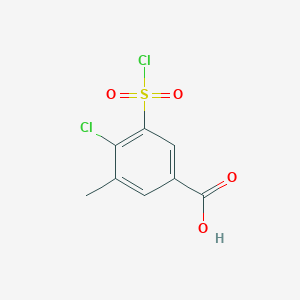
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

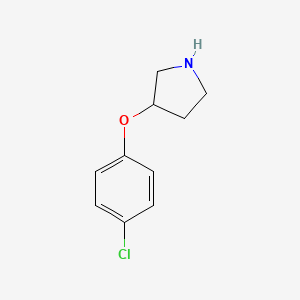
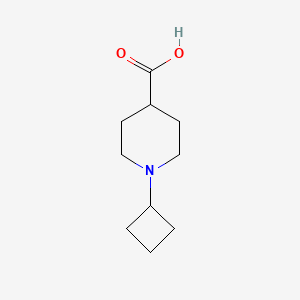
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

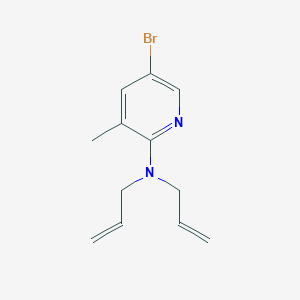
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
